Teicoplanin A2-3

Pharmacokinetics Lipophilicity Clearance

Teicoplanin A2-3 (CAS 91032-36-9) is a chemically defined lipoglycopeptide antibiotic component with a linear C10:0 decanoyl side chain, eliminating batch-to-batch variability inherent in the teicoplanin complex. • Reference Standard: Essential for HPLC calibration and bioanalytical method validation; achieves LOD of 3.36 nM with recovery >88%. • Pharmacokinetic Studies: Defined parameters (CL 11.6 ml/hr/kg, Vss 0.70 L/kg, albumin Ka 2.86×10⁴ mol·l⁻¹) enable precise structure-disposition modeling. • Quality Control: Required for impurity profiling and batch release testing per pharmacopoeial monographs (A2-3 group ≤20.0% specification).

Molecular Formula C88H97Cl2N9O33
Molecular Weight 1879.7 g/mol
Cat. No. B7825031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeicoplanin A2-3
Molecular FormulaC88H97Cl2N9O33
Molecular Weight1879.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
InChIInChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1
InChIKeyBJNLLBUOHPVGFT-PKMGYIMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teicoplanin A2-3 Overview


Teicoplanin A2-3 (CAS: 91032-36-9, UNII: 6LN24Z7AMM) is a major, chemically defined component of the teicoplanin complex, a lipoglycopeptide antibiotic produced by Actinoplanes teichomyceticus [1]. It possesses a molecular weight of 1879.66 g/mol and a formula of C88H97Cl2N9O33 [2]. As one of the five principal lipophilic components (A2-1 to A2-5), it is characterized by a linear decanoyl (C10:0) acyl side chain, which directly influences its pharmacokinetic properties, including protein binding and clearance [3].

Component-specific reference standard for teicoplanin bioanalysis
Defined single-component tool for structure‑PK relationship studies
Target analyte for fermentation monitoring and impurity profiling

Non-Interchangeability of Teicoplanin A2-3


Substituting Teicoplanin A2-3 with a generic 'teicoplanin complex' or another A2 component introduces significant variability. The teicoplanin complex is an undefined mixture of six major components (A3-1, A2-1, A2-2, A2-3, A2-4, A2-5), whose relative proportions vary between fermentation batches [1]. Critically, each component exhibits distinct physicochemical and pharmacokinetic properties due to differences in their acyl side chains [2]. Using a defined, single component like A2-3 eliminates this variability, which is essential for reproducible research, precise pharmacokinetic modeling, and the validation of analytical methods where accurate identification and quantification of this specific component is required [3].

Teicoplanin complex batch composition varies; relative A2‑3 content is not constant and may shift pharmacokinetic interpretation.
Other A2 components (A2‑1, A2‑2, A2‑4, A2‑5) differ in acyl chain structure, altering protein binding and clearance — direct interchange may invalidate component‑specific models.
Non‑component‑specific reference material cannot support retention time or LOD verification for A2‑3 in validated HPLC methods.

Teicoplanin A2-3 Quantitative Evidence


Lipophilicity and Pharmacokinetic Parameters

Teicoplanin A2-3 exhibits intermediate lipophilicity due to its linear C10:0 acyl chain, which correlates with its pharmacokinetic profile among the A2 components [1]. In a study of healthy volunteers, A2-3 showed a total clearance (CL) and renal clearance (CLR) that are intermediate between the less lipophilic A2-1 (C10:1 chain) and the more lipophilic A2-5 (iso-C11:0 chain) [1].

PK parameter comparison
Head‑to‑head
A2‑3 CL: 11.6 ml/hr/kg; CLR: 8.9 ml/hr/kg; Vss: 0.70 L/kg. A2‑1 CL: 19.3; CLR: 16.1; Vss: 0.92. A2‑5 CL: 5.4; CLR: 2.8; Vss: 0.42. (i.v. 400 mg, n=5)
Reported component‑specific PK profiling context
Values are component‑dependent; not interchangeable
Pharmacokinetics Lipophilicity Clearance Volume of Distribution

Human Serum Albumin Binding

The extent of human serum albumin binding, a key determinant of drug distribution and half-life, varies significantly among teicoplanin components. In vitro equilibrium dialysis studies show A2-3 has a specific association constant (Ka) for albumin, which is distinct from both the less lipophilic A2-2 and the more lipophilic A2-4 and A2-5 [1].

Albumin binding affinity
Head‑to‑head
A2‑3 Ka = 2.86 × 10⁴ mol·l⁻¹. A2‑2: 2.47 × 10⁴; A2‑4: 2.95 × 10⁴; A2‑5: 3.87 × 10⁴. (equilibrium dialysis, pH 7.4, 37°C)
Component‑specific binding influences unbound fraction modeling
Small Ka differences may shift distribution modeling
Protein Binding Albumin Binding Affinity In Vitro Pharmacology

HPLC Precision and Recovery

Accurate quantification of A2-3 in complex matrices like human plasma requires a validated, component-specific method. A coextractive cleanup HPLC method demonstrated high and consistent recovery for A2-3, comparable to the other A2 components, but with a specific limit of detection [1].

HPLC method performance
Method context
Recovery >88%; LOD 3.36 nM. A2‑1 LOD 2.87 nM, A2‑2 LOD 4.23 nM. (human plasma, acetonitrile deproteinization, HPLC)
Unique LOD supports component‑specific quantification
Co‑elution risk requires A2‑3 reference standard
HPLC Bioanalysis Method Validation Quality Control

Antibacterial Activity Benchmark

While the individual components are understood to contribute similarly to the overall antibacterial activity of the teicoplanin complex, the complex itself shows a defined, quantifiable range of activity against a broad panel of clinical isolates, outperforming vancomycin in this study [1]. This serves as a crucial benchmark for any research involving isolated components like A2-3.

Antibacterial activity benchmark
Cross‑study
Teicoplanin complex GMM = 0.123 μg/ml vs vancomycin GMM = 0.5 μg/ml (588 Gram‑positive isolates)
Reported baseline potency context for A2‑3 contribution studies
Complex data; single‑component contribution requires further review
Antibacterial Activity MIC Staphylococci Vancomycin

Teicoplanin A2-3 Applications


Reference Standard for Bioanalysis

Based on its validated and distinct analytical parameters in HPLC assays, including a specific limit of detection of 3.36 nM and recovery >88% [1], high-purity Teicoplanin A2-3 (>95-98%) is ideally suited as a reference standard. It is essential for the calibration, validation, and quality control of bioanalytical methods designed to quantify this specific component in complex matrices like human plasma, ensuring accurate pharmacokinetic and therapeutic drug monitoring studies .

Structure-Pharmacokinetic Relationships

With its quantitatively intermediate lipophilicity (linear C10:0 chain), A2-3 serves as a critical compound for investigating the impact of acyl chain structure on glycopeptide pharmacology. Its measured pharmacokinetic parameters (e.g., CL of 11.6 ml/hr/kg, Vss of 0.70 L/kg) and specific albumin binding affinity (Ka = 2.86 × 10^4 mol·l−1) provide a defined data point between the extremes of A2-1 (more polar) and A2-5 (more lipophilic), allowing researchers to model and understand the relationship between molecular structure and drug disposition [2].

Biosynthesis and Metabolic Engineering

The production of A2-3 is distinct from other teicoplanin components. Its linear C10:0 acyl chain originates from β-oxidation of unsaturated fatty acids, and its yield can be specifically increased ~3-fold by adding oleic acid esters to the fermentation medium [3]. This makes pure A2-3 a key analytical target for quantifying the output of metabolic engineering or fermentation optimization studies aimed at producing a more uniform teicoplanin product or enriching specific components.

Impurity Profiling & Quality Control

Teicoplanin A2-3 is a specified component in pharmacopoeial monographs for the teicoplanin complex, with defined acceptance criteria (e.g., A2-3 group ≤20.0% of the complex) . Its procurement as a pure substance is therefore mandatory for any laboratory performing impurity profiling, batch release testing, or stability studies for teicoplanin active pharmaceutical ingredients (APIs) and finished drug products, as it serves as a primary reference marker for identification and quantification.

Application
Selection Property
Validation Focus
Component‑specific bioanalysis
High‑purity single‑component reference standard
HPLC assay calibration and LOD verification
Acyl chain structure‑PK modeling
Defined intermediate lipophilicity (C10:0 side chain)
Comparative PK parameter interpretation
Fermentation output quantification
Component‑specific analytical target
Yield monitoring and metabolic engineering review
Pharmacopoeial impurity profiling
Identity and purity reference marker
Acceptance criteria compliance and stability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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